2,4-Bis(t-butyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(t-butyl)pyridine is an organic compound with the molecular formula C13H21N. It is a derivative of pyridine, where two tert-butyl groups are substituted at the 2 and 4 positions of the pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(t-butyl)pyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(t-butyl)pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating tert-butyl groups, the compound is more reactive towards electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Halogens, nitrating agents, and Friedel-Crafts alkylation reagents under acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2,4-Bis(t-butyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s steric and electronic properties make it suitable for stabilizing metal complexes and enhancing catalytic activity.
Biology: Research on this compound includes its potential use as a bioactive molecule. Studies have explored its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design and development.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(t-butyl)pyridine involves its interaction with molecular targets through its pyridine ring and tert-butyl groups. The compound can act as a ligand, coordinating with metal ions and forming stable complexes. These interactions can influence various chemical and biological pathways, including catalytic processes and enzyme inhibition.
Comparison with Similar Compounds
2,6-Di-tert-butylpyridine: Another derivative of pyridine with tert-butyl groups at the 2 and 6 positions. It is used as a proton trapping agent and in polymerization reactions.
4-tert-Butylpyridine: A compound with a single tert-butyl group at the 4 position. It is used as an additive in dye-sensitized solar cells and other applications.
Uniqueness: 2,4-Bis(t-butyl)pyridine is unique due to the specific positioning of the tert-butyl groups, which enhances its steric and electronic properties. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity compared to other pyridine derivatives.
Properties
CAS No. |
29939-31-9 |
---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2,4-ditert-butylpyridine |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-7-8-14-11(9-10)13(4,5)6/h7-9H,1-6H3 |
InChI Key |
LEOBMIVTCWKNCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.